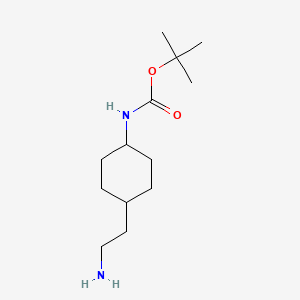

tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate is a chemical entity that appears to be an intermediate or a building block in the synthesis of various biologically active molecules. The papers provided discuss several tert-butyl carbamate derivatives and their synthesis, which are used in the development of pharmaceuticals and other organic compounds. These derivatives are valuable in the field of organic chemistry due to their potential applications in drug discovery and material science 10.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives involves various strategies, including enantioselective synthesis, iodolactamization, and the use of nitrone equivalents. For instance, an enantioselective synthesis using iodolactamization as a key step was employed to create a potent CCR2 antagonist intermediate . Another approach involved the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes, which act as N-(Boc) nitrone equivalents in reactions with organometallics . Additionally, practical syntheses have been developed for trans-tert-butyl-2-aminocyclopentylcarbamate, which is useful as a chiral ligand and in peptide nucleic acids (PNAs) . These methods demonstrate the versatility and importance of tert-butyl carbamate derivatives in synthetic organic chemistry.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to various cycloalkyl or aryl groups. The crystal structure of one such derivative confirmed the relative substitution pattern on the cyclopentane ring, which is crucial for the enantioselective synthesis of carbocyclic analogues of nucleotides10. The molecular structures of these compounds are designed to facilitate further chemical transformations and to impart desired stereochemical properties to the final products.

Chemical Reactions Analysis

Tert-butyl carbamate derivatives undergo a variety of chemical reactions, which are essential for their transformation into more complex molecules. These reactions include nitrile anion cyclization to form substituted pyrrolidines , asymmetric Mannich reactions , and Kulinkovich–Szymoniak cyclopropanation . The versatility of these reactions allows for the construction of diverse molecular architectures with high stereochemical control, which is beneficial for the synthesis of enantiomerically pure compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their functional groups and molecular structure. These properties are tailored to facilitate their use in organic synthesis and to enhance their reactivity. For example, the tert-butyl group serves as a protecting group for the nitrogen atom in the carbamate, which can be easily removed upon completion of the desired transformations . The steric hindrance provided by the tert-butyl group also plays a role in the selectivity of certain reactions . The solubility, stability, and reactivity of these compounds are key factors in their application in synthesis and are carefully considered during the development of new synthetic methods.

Scientific Research Applications

Efficient Synthesis of Stereoisomers

An efficient stereoselective synthesis route for tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate starting from simple 3-cyclohexene-1-carboxylic acid has been developed. This method involves controlled stereochemistry via Mitsunobu reaction and base-catalyzed epimerization, demonstrating the compound's role in synthesizing key intermediates for factor Xa inhibitors (Wang et al., 2017).

Enantioselective Synthesis of Carbocyclic Analogues

The compound is highlighted as a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, with its crystal structure affirming the relative substitution of the cyclopentane ring akin to that in β-2-deoxyribosylamine (Ober et al., 2004).

Atmospheric CO2 Fixation

A novel application in environmental chemistry involves the cyclizative atmospheric CO2 fixation by unsaturated amines, efficiently leading to cyclic carbamates bearing a iodomethyl group. This process utilizes tert-butyl hypoiodite (t-BuOI), showcasing an innovative approach to CO2 fixation (Takeda et al., 2012).

Detection of Volatile Acid Vapors

In material science, tert-butyl modified carbazole derivatives have been synthesized for detecting volatile acid vapors. These derivatives form organogels and xerogel-based films that emit strong blue light, used as fluorescent sensory materials for high-performance detection of acid vapors, illustrating the compound's utility in developing chemosensors (Sun et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the compound is recommended to be stored at 0-8°C , indicating that its stability could be affected by temperature.

properties

IUPAC Name |

tert-butyl N-[4-(2-aminoethyl)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h10-11H,4-9,14H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZKBGFWNFAXNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640995 |

Source

|

| Record name | tert-Butyl [4-(2-aminoethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

509143-12-8 |

Source

|

| Record name | tert-Butyl [4-(2-aminoethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]-](/img/structure/B1323267.png)

![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)